REACTION_CXSMILES
|
[NH2:1]/[C:2](/OCC)=[CH:3]\[C:4](=O)[C:5]([F:8])([F:7])[F:6].S(O)(O)(=O)=O.[CH3:18][NH:19][NH2:20]>>[CH3:18][N:19]1[C:4]([C:5]([F:8])([F:7])[F:6])=[CH:3][C:2]([NH2:1])=[N:20]1 |f:1.2|
|
Name
|
|
Quantity
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1.83 g
|
Type
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reactant
|
Smiles
|
N\C(=C/C(C(F)(F)F)=O)\OCC
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Name
|
|
Quantity
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1.586 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CNN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
were reacted
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Type
|
CUSTOM
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Details
|
the crude product purified by silica gel chromatography (with 0-10% EtOAc/CH2Cl2 as eluants)
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Name
|
|
Type
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product
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Smiles
|
CN1N=C(C=C1C(F)(F)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.381 g | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 23.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |